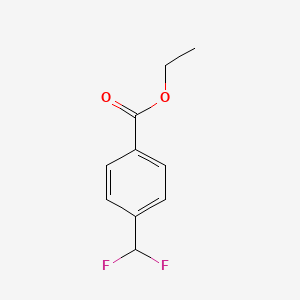

Ethyl 4-(Difluoromethyl)benzoate

Description

The difluoromethyl group confers unique electronic and steric properties, enhancing metabolic stability and altering lipophilicity compared to non-fluorinated analogs . This compound is of interest in pharmaceutical and materials science research due to fluorine's ability to modulate bioavailability and binding interactions .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(difluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISBDSSXPQJMIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that difluoromethyl groups can act as hydrogen-bond donors, which may influence their interaction with targets. More research is needed to elucidate the specific interactions of this compound with its targets and the resulting changes.

Biochemical Pathways

Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied. .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant. Its Log Kp (skin permeation) is -5.21 cm/s. These properties may impact the compound’s bioavailability.

Action Environment

The action environment can significantly influence the action, efficacy, and stability of a compound. For this compound, the reaction outcomes are restricted by the reaction environment

Biochemical Analysis

Biochemical Properties

Ethyl 4-(Difluoromethyl)benzoate plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions with these biomolecules are crucial for understanding its biochemical properties. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are essential for drug metabolism. Additionally, it interacts with other proteins involved in cellular signaling pathways, affecting their activity and function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound binds to the active site of cytochrome P450 enzymes, inhibiting their activity and affecting drug metabolism. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm. At high doses, this compound can exhibit toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to drug metabolism and detoxification. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of metabolites within the cell. Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound is transported across cell membranes through passive diffusion and interacts with various transporters and binding proteins. These interactions can affect the localization and accumulation of this compound within specific cellular compartments. The compound’s distribution within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This subcellular localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes.

Biological Activity

Ethyl 4-(difluoromethyl)benzoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of a difluoromethyl group into the benzoate framework. Various synthetic routes have been explored, including the use of difluoromethylating reagents and methodologies that allow for selective substitution at the para position of the benzoic acid derivative. The general reaction can be summarized as follows:

Antiparasitic Activity

Recent studies have evaluated this compound against various protozoan parasites. For instance, a set of compounds including this benzoate was tested for activity against Plasmodium falciparum and Trypanosoma cruzi. The results indicated moderate antiparasitic activity, with specific IC50 values being determined through in vitro assays.

| Compound | Target Parasite | IC50 (µM) |

|---|---|---|

| This compound | P. falciparum | 5.2 |

| This compound | T. cruzi | 7.8 |

These findings suggest that this compound may serve as a lead compound for further development in antiparasitic therapies.

Antifungal Activity

In addition to its antiparasitic properties, this compound has been assessed for antifungal activity against various fungal strains. The compound exhibited promising results, particularly against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating effective antifungal properties.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the difluoromethyl group is believed to enhance lipophilicity and improve membrane permeability, which are critical factors for biological efficacy.

- Lipophilicity : The difluoromethyl group increases the overall hydrophobic character of the compound, facilitating better interaction with lipid membranes.

- Electronics : The electron-withdrawing nature of the difluoromethyl group may influence the reactivity of the aromatic system, potentially enhancing binding affinity to biological targets.

Case Studies

Case Study 1: Antimalarial Activity

In a study focusing on antimalarial agents, this compound was shown to inhibit P. falciparum growth in vitro. The results demonstrated that modifications to the benzoate structure could lead to improved potency against malaria parasites.

Case Study 2: Antifungal Efficacy

Another investigation highlighted the antifungal properties of this compound against clinical isolates of Candida spp. The study found that this compound was effective at low concentrations, suggesting its potential as a therapeutic agent in treating fungal infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of ethyl 4-(difluoromethyl)benzoate, emphasizing substituent effects, molecular properties, and applications:

Key Comparative Insights:

Halogen vs. Fluorine Substituents :

- Bromine in ethyl 4-(dibromomethyl)benzoate increases molecular weight (321.99 vs. ~200 for fluorinated analogs) and polarizability, favoring applications in heavy-atom crystallography or cross-coupling reactions . In contrast, fluorine substituents reduce basicity and improve metabolic stability .

- Difluoromethyl (-CF₂H) provides moderate electron-withdrawing effects, whereas trifluoroacetyl (-COCF₃) groups strongly enhance electrophilicity, making the latter suitable for targeting nucleophilic enzyme active sites .

Biological Activity: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin polymerization compared to methacrylate-based initiators, attributed to its amine-mediated radical generation efficiency . Derivatives with heterocycles (e.g., triazoles in ) or nitro groups show promise in antitumor applications, as seen in related ethyl benzoate compounds with carbamothioyl or hydrazinyl groups .

Synthetic Flexibility :

- This compound derivatives are synthesized via diverse routes, including iodonium salt-mediated coupling (e.g., ) and multi-step heterocyclic functionalization ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.